11-(6-chloro-1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(6-chloro-1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodioxole ring, a chlorinated benzene ring, and a hexahydrobenzo[b][1,4]benzodiazepin-7-one core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(6-chloro-1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This step involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring.
Formation of the Benzodiazepine Core: The chlorinated benzodioxole is then reacted with appropriate amines and aldehydes under acidic or basic conditions to form the benzodiazepine core.
Final Coupling: The final step involves coupling the benzodiazepine core with a phenyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
11-(6-chloro-1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .
Scientific Research Applications
11-(6-chloro-1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 11-(6-chloro-1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with GABA-A receptors in the central nervous system, enhancing the inhibitory effects of GABA and producing anxiolytic and sedative effects.
Pathways Involved: It modulates the GABAergic pathway, leading to increased chloride ion influx and hyperpolarization of neurons, resulting in reduced neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to other benzodiazepines.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
11-(6-chloro-1,3-benzodioxol-5-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the presence of the benzodioxole ring and the chlorinated benzene ring, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C26H21ClN2O3 |
---|---|
Molecular Weight |
444.9g/mol |
IUPAC Name |
6-(6-chloro-1,3-benzodioxol-5-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H21ClN2O3/c27-18-13-24-23(31-14-32-24)12-17(18)26-25-21(28-19-8-4-5-9-20(19)29-26)10-16(11-22(25)30)15-6-2-1-3-7-15/h1-9,12-13,16,26,28-29H,10-11,14H2 |
InChI Key |
GVFVTHRQZMBLLI-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC5=C(C=C4Cl)OCO5)C6=CC=CC=C6 |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC5=C(C=C4Cl)OCO5)C6=CC=CC=C6 |
Origin of Product |
United States |
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